molecular formula C17H22O5 B12294299 [(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate

[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate

Cat. No.: B12294299
M. Wt: 306.4 g/mol
InChI Key: JJMLQAVFDJXJAL-DZBACTAFSA-N
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Description

[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate is a complex organic compound with a unique tricyclic structure. It is characterized by its multiple chiral centers and the presence of both ester and ketone functional groups. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.

    Introduction of functional groups: The ester and ketone groups are introduced through selective oxidation and esterification reactions.

    Chiral resolution: Given the multiple chiral centers, chiral resolution techniques or asymmetric synthesis methods are employed to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often applied to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or acids.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,3S,5R,7R,8Z,11S,12S)-3,8,12-trimethyl-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-7-yl] acetate
  • [(1R,3S,5S,8Z,10S,11R)-10-hydroxy-3-methyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-8-yl]methyl acetate

Uniqueness

[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate is unique due to its specific stereochemistry and the presence of both ester and ketone functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate

InChI

InChI=1S/C17H22O5/c1-9-5-6-14-17(4,22-14)8-13-15(10(2)16(19)21-13)12(7-9)20-11(3)18/h7,12-15H,2,5-6,8H2,1,3-4H3/b9-7-/t12-,13+,14-,15+,17-/m1/s1

InChI Key

JJMLQAVFDJXJAL-DZBACTAFSA-N

Isomeric SMILES

C/C/1=C/[C@H]([C@H]2[C@H](C[C@@]3([C@H](O3)CC1)C)OC(=O)C2=C)OC(=O)C

Canonical SMILES

CC1=CC(C2C(CC3(C(O3)CC1)C)OC(=O)C2=C)OC(=O)C

Origin of Product

United States

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